Using molecular simulation to predict solute solvation and partition coefficients in solvents of different polarity†
Physical Chemistry Chemical Physics Pub Date: 2011-04-12 DOI: 10.1039/C1CP20110G
Abstract
A methodology is proposed for the prediction of the Gibbs energy of solvation (ΔSolvG) based on MD simulations. The methodology is then used to predict ΔSolvG of four solutes (namely
![Graphical abstract: Using molecular simulation to predict solute solvation and partition coefficients in solvents of different polarity](http://scimg.chem960.com/usr/1/C1CP20110G.jpg)
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![Physical Chemistry Chemical Physics](https://scimg.chem960.com/usr/1/CP024006.jpg)
Journal Name:Physical Chemistry Chemical Physics
Research Products
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CAS no.: 13577-19-0
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CAS no.: 14919-36-9